4-(Aminometil)tetrahidro-2H-piran-4-amina

Descripción general

Descripción

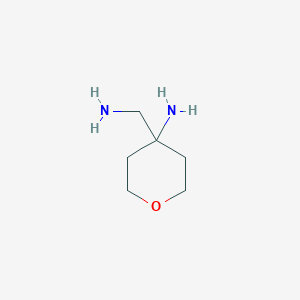

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H14N2O It is a derivative of tetrahydropyran, featuring an aminomethyl group attached to the tetrahydropyran ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine typically begins with tetrahydropyran as the starting material.

Reaction Conditions: The aminomethyl group is introduced through amination reactions, which involve the reaction of tetrahydropyran with an appropriate amine source under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods:

Large-Scale Synthesis: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of reactors capable of handling large volumes and maintaining precise control over reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of the aminomethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

Reduction Products: Reduction typically results in the formation of amines and alcohols.

Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used in the synthesis of various organic molecules, including pharmaceuticals and polymers. Biology: It serves as a building block in the construction of biologically active molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of materials with specific chemical and physical properties.

Mecanismo De Acción

Target of Action

It is often used as a reagent in the synthesis of various bioactive compounds . Therefore, the specific targets would depend on the final bioactive compound that it is incorporated into.

Mode of Action

The mode of action of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is primarily through its role as a building block in the synthesis of bioactive compounds . It is often used to construct amide bonds or to incorporate its molecular scaffold into bioactive molecular structures .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine would depend on the bioactive compound it is incorporated into. For instance, it has been used in the synthesis of CC214-2, a selective inhibitor of mTOR kinase, and in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .

Result of Action

The molecular and cellular effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine would depend on the bioactive compound it is incorporated into. For instance, as a part of CC214-2, it could inhibit mTOR kinase, affecting cell growth and proliferation .

Action Environment

The action, efficacy, and stability of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine can be influenced by various environmental factors. For instance, it is sensitive to conditions and needs to be stored under inert gas (nitrogen or Argon) at 2–8 °C . These factors would also influence the synthesis and stability of the final bioactive compound it is incorporated into.

Comparación Con Compuestos Similares

4-(Aminomethyl)pyridine: This compound is structurally similar but features a pyridine ring instead of tetrahydropyran.

4-(Aminomethyl)piperidine: Another related compound with a piperidine ring, used in similar applications.

Uniqueness: 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is unique due to its specific structural features, which influence its reactivity and potential applications. Its tetrahydropyran ring provides distinct chemical properties compared to pyridine and piperidine rings.

This comprehensive overview highlights the significance of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biochemical interactions, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amine functional group, which is crucial for its biological activity. Its structural formula can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.

The primary mechanism of action for 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific enzymes and signaling pathways. Notably, it has been identified as a selective inhibitor of the mTOR kinase pathway, which plays a vital role in regulating cell growth and metabolism. Additionally, it interacts with phosphodiesterase 10A (PDE10A), impacting neuronal signaling pathways .

Biochemical Pathways Affected

- mTOR Pathway : Inhibition of mTOR can lead to decreased cell proliferation and increased apoptosis in cancer cells.

- PDE10A Pathway : Modulation of this pathway may enhance cognitive functions and has implications in treating neurodegenerative diseases.

Antitumor Effects

Recent studies have demonstrated that 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine exhibits significant antitumor activity. For instance, in vitro assays showed that the compound can induce apoptosis in various cancer cell lines, including colorectal cancer (HCT-116) cells. The compound was found to downregulate CDK2 expression, leading to cell cycle arrest and subsequent apoptosis .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 75.1 | CDK2 inhibition |

| MCF-7 (Breast) | 85.88 | Apoptosis induction |

| A549 (Lung) | 90.5 | Cell cycle arrest |

Neuroprotective Effects

Preliminary research indicates that the compound may also possess neuroprotective properties, potentially beneficial for treating neurodegenerative disorders. The presence of the amino group enhances lipophilicity, facilitating better penetration through the blood-brain barrier.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of various derivatives of tetrahydropyran compounds on HCT-116 cells. The results indicated that compounds with similar structures to 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine exhibited lower IC50 values than standard chemotherapeutics like ampicillin, highlighting their potential as effective anticancer agents .

- Neuroprotective Evaluation : Another research project assessed the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal death by modulating oxidative stress pathways.

Propiedades

IUPAC Name |

4-(aminomethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-6(8)1-3-9-4-2-6/h1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASGCEYWUQMUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656230 | |

| Record name | 4-(Aminomethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-16-2 | |

| Record name | 4-(Aminomethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.